molecular formula C6H14Cl2N4 B1433378 N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride CAS No. 1803589-63-0

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride

Cat. No. B1433378
CAS RN: 1803589-63-0
M. Wt: 213.11 g/mol
InChI Key: VCOHZIVHSWEEHX-UHFFFAOYSA-N
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Description

“N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1803589-63-0. It has a molecular weight of 213.11 . The compound is a salt, with chloride ions being part of its structure .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H12N4.2ClH/c1-10-6 (2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H . This indicates that the compound contains a 1-methyl-1H-pyrazol-5-yl group attached to an ethane-1,2-diamine moiety, and it forms a salt with two chloride ions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.11 . It’s a salt, with chloride ions being part of its structure . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Chemical Properties

“N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1803589-63-0. It has a molecular weight of 213.11 .

NAMPT Activation

This compound has been used in the research of NAMPT (Nicotinamide phosphoribosyltransferase) activation . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging . Therefore, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

CYP Inhibition

The compound has been studied for its effects on CYP (Cytochrome P450) enzymes . CYP direct inhibition (DI) was identified as an issue of concern, and was resolved through modulation of lipophilicity . This compound showed potent NAMPT activity accompanied with attenuated CYP DI towards multiple CYP isoforms .

Cancer Research

The compound has been used in cancer research. Specifically, it has been used in the study of Nicotinamide phosphoribosyltransferase (Nampt) in carcinogenesis .

Drug Development

This compound has been used in the development of novel urea-containing derivatives which were identified as potent NAMPT activators .

SAR Studies

The compound has been used in Structure-Activity Relationship (SAR) studies. The SAR study reveals that the derivatives embedded electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to standard with IC50 values .

Safety and Hazards

Specific safety and hazard information for “N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride” is not provided in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

N'-(2-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-10-6(2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOHZIVHSWEEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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